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Application Notes
Introduction to N4-Acetylcytosine (ac4C)

N4-acetylcytosine (ac4C) is a highly conserved post-transcriptional RNA modification found in
all domains of life.[1] This modification, where an acetyl group is added to the N4 position of
cytidine, is catalyzed by the N-acetyltransferase 10 (NAT10) enzyme in eukaryotes.[2] Initially
identified in stable RNAs like ribosomal RNA (rRNA) and transfer RNA (tRNA), recent
advancements in sequencing technologies have revealed its presence in messenger RNA
(mRNA) as well, highlighting its role in regulating mRNA stability and translation efficiency.[1][3]

[4]

Biological Significance and Function

The ac4C modification plays a crucial role in various cellular processes:

» RNA Stability and Translation: In mRNA, ac4C modification has been shown to increase
stability and promote translation efficiency. The presence of ac4C within the coding
sequence enhances protein synthesis.

o Translational Fidelity: In tRNA, ac4C in the wobble position ensures accurate codon
recognition, thereby maintaining the fidelity of protein translation.
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» Ribosome Biogenesis and Function: In rRNA, ac4C is important for the proper assembly and
function of ribosomes.

e Cellular Homeostasis: ac4C is involved in critical cellular processes including cell
proliferation, development, and the DNA damage response.

Relevance for Researchers and Scientists

The ability to map ac4C at single-nucleotide resolution provides researchers with a powerful
tool to:

e Uncover Novel Regulatory Mechanisms: Precisely locating ac4C sites can help elucidate
how this modification regulates gene expression at the post-transcriptional level.

 Investigate Disease Mechanisms: Dysregulation of ac4C has been linked to various
diseases, including cancer. Mapping ac4C patterns in healthy versus diseased states can
provide insights into disease pathogenesis.

o Study RNA-Protein Interactions: The presence of ac4C can influence the interaction of RNA
with binding proteins, and high-resolution mapping can facilitate the study of these
interactions.

Applications in Drug Development

For professionals in drug development, understanding and targeting the ac4C modification and
its regulatory machinery, particularly NAT10, opens up new therapeutic avenues:

» Novel Anticancer Therapies: NAT10 is overexpressed in many cancers and is associated
with poor prognosis. It promotes tumor progression by enhancing the stability and translation
of oncogenic MRNAs. Therefore, NAT10 is a promising target for cancer therapy, and
inhibitors of NAT10, such as Remodelin, have shown potential in preclinical studies.

» Antiviral Drug Development: ac4C has been identified in viral RNAs, and targeting NAT10
could represent a novel antiviral strategy.

o Biomarker Discovery: The levels of ac4C and the expression of NAT10 could serve as
potential biomarkers for disease diagnosis, prognosis, and prediction of therapeutic
response.
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Comparison of ac4C Seguencing Methods
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conversion rate. conversion rate. based on enrichment.
Can be affected by
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RNA secondary o )
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. structure. Potential for _ o
Efficiency ) reported <20% C:T antibody specificity
RNA degradation ) o -
o mismatch at fully and binding efficiency.
under acidic N )
- modified sites.
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Required RNA Input
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Potential for RNA Lower efficiency. _
] ) Lower resolution.
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Experimental Protocols
Protocol 1: ac4C-seq (Quantitative Nucleotide
Resolution Profiling of RNA Cytidine Acetylation)
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This protocol is based on the chemical reduction of ac4C by sodium cyanoborohydride
(NaCNBHs), which leads to a C>T misincorporation during reverse transcription.

Materials:

Total RNA

e NaCNBHs

 Acidic buffer (e.g., sodium acetate buffer, pH 5.0)
» RNA fragmentation buffer

o 3'RNA adapter

e T4 RNA Ligase 2, truncated

o Reverse transcriptase (e.g., TGIRT-III)

e dNTPs

o 5 DNA adapter

e DNA ligase

o PCR primers and polymerase for library amplification
e Agencourt RNAClean XP beads

e Agencourt AMPure XP beads

Procedure:

* RNA Preparation: Start with high-quality total RNA. It is recommended to include a synthetic
ac4C RNA spike-in for quality control.

e Chemical Reduction:

o In a tube, combine total RNA with NaCNBHs in an acidic buffer.
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[e]

Incubate at room temperature for 20 minutes.

o Prepare a mock-treated control sample by incubating RNA in the acidic buffer without
NaCNBHs.

o Prepare a deacetylation control by pre-treating RNA with a mild alkali before the reduction
step.

o Purify the RNA using ethanol precipitation or a suitable clean-up Kkit.

RNA Fragmentation: Fragment the RNA to an average size of ~200 nucleotides using RNA
fragmentation buffer and incubation at 94°C for 5 minutes. Immediately stop the reaction on
ice.

3' Adapter Ligation:

o To the fragmented RNA, add 3' RNA adapter, T4 RNA Ligase 2 (truncated), and ligation
buffer.

o Incubate according to the manufacturer's instructions.
o Purify the ligated RNA.
Reverse Transcription:

o Set up the reverse transcription reaction with the 3'-ligated RNA, a reverse transcriptase
like TGIRT-IIl, dNTPs, and a primer complementary to the 3' adapter.

o The reduced ac4C will cause a misincorporation of 'A' in the cDNA, which will be read as a
‘T' after sequencing.

Library Preparation and Sequencing:
o Ligate the 5' DNA adapter to the cDNA.
o Amplify the library using PCR.

o Perform size selection of the final library.
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o Sequence the library on a high-throughput sequencing platform.

o Data Analysis:
o Align the sequencing reads to the reference transcriptome.

o lIdentify sites with a significant C>T transition rate in the NaCNBHs-treated sample
compared to the control samples.

Protocol 2: acRIP-seq (Acetylated RNA
Immunoprecipitation and Sequencing)

This protocol involves the enrichment of ac4C-containing RNA fragments using a specific
antibody, followed by high-throughput sequencing.

Materials:

Total RNA or poly(A) RNA

e Anti-ac4C antibody

 Isotype control IgG

o Protein A/G magnetic beads

» RNA fragmentation buffer

e Immunoprecipitation (IP) buffer

e Wash buffers

* RNA elution buffer

* RNA library preparation kit (e.g., NEBNext Ultra 1l Directional RNA Library Prep Kit)
Procedure:

¢ RNA Preparation and Fragmentation:
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o Isolate high-quality total RNA and select for poly(A) RNA if focusing on mRNA.

o Fragment the RNA to a size of 100-200 nucleotides using fragmentation buffer.

Antibody-Bead Conjugation:

o Incubate Protein A/G magnetic beads with the anti-ac4C antibody and IgG control
separately to form antibody-bead complexes.

o Wash the beads to remove unbound antibody.
Immunoprecipitation:

o Incubate the fragmented RNA with the antibody-bead complexes in IP buffer. An input
sample should be saved for later comparison.

o Allow the binding to occur for a sufficient time (e.g., 2 hours to overnight) with rotation at
4°C.

Washing:

o Wash the beads several times with wash buffers to remove non-specifically bound RNA.
RNA Elution:

o Elute the enriched RNA from the beads using an appropriate elution buffer.

o Purify the eluted RNA.

Library Preparation and Sequencing:

o Construct sequencing libraries from the immunoprecipitated RNA and the input RNA using
a directional RNA library preparation Kkit.

o Sequence the libraries on a high-throughput sequencing platform.

Data Analysis:
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o Align the sequencing reads from both the IP and input samples to the reference
genome/transcriptome.

o ldentify regions with a significant enrichment of reads in the IP sample compared to the
input sample. This is typically done using peak-calling algorithms.

Signaling Pathways and Workflows
NAT10-Mediated Signaling Pathway in Cancer

NAT10-mediated ac4C modification has been shown to play a role in various signaling
pathways that are often dysregulated in cancer. One such example is the Wnt/[3-catenin
signaling pathway in colorectal cancer.

Click to download full resolution via product page

Caption: NAT10-mediated ac4C modification of KIF23 mRNA promotes colorectal cancer
progression.

Experimental Workflow for ac4C-seq

The following diagram illustrates the key steps in the ac4C-seq protocol.
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Caption: Overview of the ac4C-seq experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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